4-FLUORO-N-(4-IODO-2-METHYLPHENYL)BENZENE-1-SULFONAMIDE
Overview
Description
4-Fluoro-N-(4-iodo-2-methylphenyl)benzenesulfonamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of fluorine, iodine, and sulfonamide groups attached to a benzene ring, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N-(4-iodo-2-methylphenyl)benzenesulfonamide typically involves multiple steps, including halogenation, sulfonation, and coupling reactions. One common method involves the following steps:
Halogenation: Introduction of fluorine and iodine atoms to the benzene ring.
Sulfonation: Addition of a sulfonamide group to the benzene ring.
Coupling Reactions: Use of Suzuki-Miyaura coupling to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and controlled reaction environments is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-N-(4-iodo-2-methylphenyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly involves halogen exchange or nucleophilic substitution.
Oxidation and Reduction: Can participate in redox reactions under specific conditions.
Coupling Reactions: Particularly Suzuki-Miyaura coupling for forming carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Silver Oxide: Often used in halogen exchange reactions.
Toluene: Common solvent for these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions typically yield complex organic molecules with extended carbon chains.
Scientific Research Applications
4-Fluoro-N-(4-iodo-2-methylphenyl)benzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and radiochemistry.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 4-Fluoro-N-(4-iodo-2-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The presence of fluorine and iodine atoms enhances its reactivity and binding affinity to target molecules. The sulfonamide group plays a crucial role in its biological activity, potentially inhibiting enzymes or interacting with proteins .
Comparison with Similar Compounds
Similar Compounds
1-Fluoro-4-iodobenzene: Shares similar halogenation but lacks the sulfonamide group.
4-Fluoro-N-(prop-2-yn-1-yl)benzene-1-sulfonamide: Similar sulfonamide structure but different substituents.
Benzene, 4-fluoro-2-methyl-1-nitro-: Similar fluorine and methyl groups but different functional groups.
Uniqueness
4-Fluoro-N-(4-iodo-2-methylphenyl)benzenesulfonamide is unique due to its combination of fluorine, iodine, and sulfonamide groups, which confer distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry.
Properties
IUPAC Name |
4-fluoro-N-(4-iodo-2-methylphenyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FINO2S/c1-9-8-11(15)4-7-13(9)16-19(17,18)12-5-2-10(14)3-6-12/h2-8,16H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBYPMZIZNBENX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NS(=O)(=O)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FINO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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